2-Octenoic acid, ethyl ester
Overview
Description
2-Octenoic acid, ethyl ester is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the properties and reactions of similar esters. For instance, octanoic acid 2-thiophen-3-yl-ethyl ester is synthesized from 3-thiophene ethanol and octanoyl chloride, suggesting that 2-Octenoic acid, ethyl ester could potentially be synthesized through similar esterification reactions involving 2-octenoic acid and ethanol .
Synthesis Analysis
The synthesis of related esters is described in the provided papers. In the first paper, octanoic acid 2-thiophen-3-yl-ethyl ester is synthesized via a reaction between 3-thiophene ethanol and octanoyl chloride . This suggests that a similar approach could be used for synthesizing 2-Octenoic acid, ethyl ester, albeit with different starting materials. The second paper describes the synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester through a one-pot tandem oxidation-Wittig process, which indicates that complex esters can be synthesized through multi-step reactions that may include oxidation and Wittig reactions .
Molecular Structure Analysis
While the molecular structure of 2-Octenoic acid, ethyl ester is not directly analyzed in the papers, the structure of octanoic acid 2-thiophen-3-yl-ethyl ester is characterized using various experimental techniques . This suggests that similar techniques could be applied to determine the molecular structure of 2-Octenoic acid, ethyl ester, including spectroscopy and electrochemical analysis.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Octenoic acid, ethyl ester, but they do describe the electrochemical polymerization of octanoic acid 2-thiophen-3-yl-ethyl ester . This indicates that esters can undergo polymerization under certain conditions, which could be relevant for 2-Octenoic acid, ethyl ester if it shares similar reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Octenoic acid, ethyl ester are not detailed in the papers. However, the electrochromic properties of the synthesized polymer from octanoic acid 2-thiophen-3-yl-ethyl ester are discussed, showing color changes between yellow and blue with reasonable switching times . This implies that esters can exhibit interesting electrochromic properties, which might also be true for 2-Octenoic acid, ethyl ester if it can be polymerized similarly.
Scientific Research Applications
Stereoselective Synthesis
2-Octenoic acid, ethyl ester, plays a role in the stereoselective synthesis of certain chemical compounds. For example, it is involved in the copper-catalyzed synthesis of 3-Arylacrylates, showcasing its utility in creating specific molecular structures with precise stereochemistry. This application is significant in the field of organic synthesis, where controlling the spatial arrangement of atoms in molecules is crucial (Kirai & Yamamoto, 2011).
Conducting Polymers and Electrochromic Properties
2-Octenoic acid, ethyl ester derivatives have been used in the synthesis of conducting polymers. For instance, octanoic acid 2-thiophen-3-yl-ethyl ester, a closely related compound, has been synthesized and used to create polymers with interesting electrochromic properties. These polymers exhibit color changes under different electrical conditions, which is vital in developing new materials for electronic displays and smart windows (Sacan et al., 2006).
Polymerization Applications
The esters of 2-Octenoic acid are essential in polymerization processes. For example, acrylic acid esters, like 2-ethylhexyl acrylate, undergo reactions that are foundational in creating various polymers. These polymers find extensive use in manufacturing coatings, adhesives, elastomers, and plastics, demonstrating the versatility of 2-Octenoic acid esters in industrial applications (IARC, 1994).
Chemical Synthesis and Derivatives
In chemical synthesis, derivatives of 2-Octenoic acid, ethyl ester, are utilized for creating various chemical compounds. For instance, the synthesis of phaseic acid and its methyl ester, crucial metabolites of abscisic acid, starts from related esters. This highlights the role of 2-Octenoic acid esters in synthesizing biologically significant compounds (Kitahara et al., 1989).
Analytical Chemistry and Experimental Techniques
2-Octenoic acid, ethyl ester, and its derivatives are also valuable in analytical chemistry. For instance, they have been analyzed using techniques like gas chromatography-mass spectrometry (GC-MS), which is crucial in understanding the composition and properties of complex chemical mixtures (Ming, 2007).
properties
IUPAC Name |
ethyl (E)-oct-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISZSTYLOVXFII-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020036 | |
Record name | Ethyl (E)-oct-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Green-fruity aroma | |
Record name | Ethyl trans-2-octenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in fats, Soluble (in ethanol) | |
Record name | Ethyl trans-2-octenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.888-0.894 (20°) | |
Record name | Ethyl trans-2-octenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Octenoic acid, ethyl ester | |
CAS RN |
7367-82-0, 2351-90-8 | |
Record name | Ethyl (E)-2-octenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7367-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octenoic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-octenoate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octenoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl (E)-oct-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl oct-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl (E)-oct-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-OCTENOATE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44BPD919TX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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